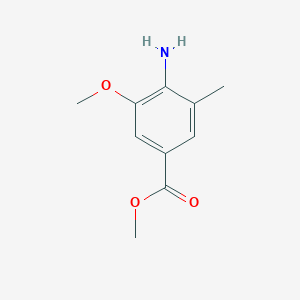![molecular formula C16H23BO4S B13981388 2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1233182-59-6](/img/structure/B13981388.png)
2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol . The reaction conditions are generally mild, making this method efficient and environmentally friendly.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Conditions: Mild temperatures (50-80°C), solvents like toluene or ethanol, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action for 2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid derivative transfers its organic group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki–Miyaura coupling.
4-Formylphenylboronic Acid: Used in similar coupling reactions and has applications in medicinal chemistry.
Uniqueness
2-(3-((Cyclopropylmethyl)sulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropylmethylsulfonyl group, which imparts distinct reactivity and stability compared to other boronic acid derivatives . This makes it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
Propiedades
Número CAS |
1233182-59-6 |
|---|---|
Fórmula molecular |
C16H23BO4S |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
2-[3-(cyclopropylmethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4S/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(10-13)22(18,19)11-12-8-9-12/h5-7,10,12H,8-9,11H2,1-4H3 |
Clave InChI |
MVWAACAXHHGVRJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)



![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)



![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)
